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Compound of Interest

Compound Name: Chloroform

Cat. No.: B151607 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for optimizing centrifugation speed in chloroform-based extractions of

nucleic acids and proteins. It is designed for researchers, scientists, and drug development

professionals to help resolve common issues encountered during experimental procedures.

Troubleshooting Guide
This guide addresses specific problems that can arise during chloroform-based extractions,

with a focus on the role of centrifugation.

Issue: Poor or Incomplete Phase Separation

Q1: After centrifugation, the aqueous and organic phases are not clearly separated, or the

interphase is diffuse. What could be the cause and how can I fix it?

A1: Poor phase separation is a common issue that can lead to contamination and lower yields.

Several factors related to centrifugation and sample preparation can be the cause.[1]

Possible Causes & Solutions:

Insufficient Centrifugation Speed or Time: The centrifugal force may be inadequate to fully

resolve the phases. Ensure you are using the recommended speed and time for your

specific protocol and sample type.[1] If not specified, a good starting point for

microcentrifuge tubes is 12,000 - 16,000 x g for 5-15 minutes.[2][3]
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Incorrect Temperature: Centrifugation is often performed at 4°C to preserve the integrity of

RNA and DNA.[4] Ensure your centrifuge is properly pre-cooled. For some DNA

extractions, room temperature centrifugation is sufficient.[2]

Inadequate Mixing: Before centrifugation, ensure the sample is thoroughly mixed with the

phenol:chloroform solution to create a fine emulsion.[5] However, for high molecular

weight DNA, gentle mixing is recommended to prevent shearing.[6]

Sample Overload: Using too much starting material for the volume of extraction reagent

can lead to a thick, unresolvable interphase.[7] Consider reducing the amount of sample

or increasing the volume of the lysis and extraction reagents.

High Viscosity: Samples with high viscosity may require longer centrifugation times or

higher speeds for proper separation.

Issue: Phase Inversion

Q2: The aqueous and organic phases have inverted; the aqueous layer is at the bottom and

the organic layer is at the top. Why did this happen and can it be corrected?

A2: Phase inversion occurs when the density of the aqueous phase becomes greater than that

of the organic phase.[5]

Possible Causes & Solutions:

High Solute Concentration: High concentrations of salts, sugars (e.g., sucrose), or other

solutes in your sample can increase the density of the aqueous phase.[5][8]

Solution: Dilute the sample with nuclease-free water or a suitable buffer before adding

the phenol:chloroform.[9] Adding more TRIzol or a similar reagent can also help to re-

establish the correct phase separation.[9][10]

Insufficient TRIzol or Lysis Reagent: Using too little lysis reagent for the sample volume

can lead to an imbalance in the densities.[9][10] Always adhere to the recommended

ratios in your protocol.

Issue: Low Yield of Nucleic Acids or Protein
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Q3: My final yield of DNA/RNA/protein is lower than expected. How can centrifugation speed

impact this?

A3: Centrifugation speed is a critical parameter that can directly affect your yield.

Possible Causes & Solutions:

Centrifugation Speed Too High: Excessive speeds can cause the nucleic acids or proteins

to be pulled into the organic phase or to become trapped in a very compact interphase,

leading to their loss during the collection of the aqueous phase.[1]

Centrifugation Speed Too Low: Insufficient speed may not effectively pellet cellular debris

or separate the phases, leading to incomplete extraction and loss of the target molecule.

[1]

Incomplete Pellet Precipitation: During the alcohol precipitation step, if the centrifugation

speed or time is not sufficient, the nucleic acid pellet will not form completely, and you will

lose a significant portion of your sample when discarding the supernatant.[11] For DNA

precipitation, centrifugation at 12,000 rpm for 15 minutes at 4°C is a common practice.[12]

Issue: Contamination of Final Sample

Q4: My DNA/RNA sample is contaminated with protein, or my protein sample is contaminated

with nucleic acids. Can adjusting the centrifugation speed help?

A4: Yes, optimizing centrifugation can help improve the purity of your sample.

Possible Causes & Solutions:

Protein Contamination in Nucleic Acid Preps: A poorly compacted interphase, often due to

suboptimal centrifugation, can lead to the carryover of proteins into the aqueous phase.

Increasing the centrifugation time or speed can help to create a tighter interphase, making

it easier to avoid during aspiration.[11]

Nucleic Acid Contamination in Protein Preps: After precipitating proteins, a solid

centrifugation step is necessary to pellet them effectively, leaving the nucleic acids in the

supernatant. Ensure the centrifugation is sufficient to pellet all the protein.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://imcstips.com/how-to-maximize-yield-from-nucleic-acid-extraction-or-purification/
https://imcstips.com/how-to-maximize-yield-from-nucleic-acid-extraction-or-purification/
https://lifesciences.danaher.com/us/en/products/centrifuges/topics/centrifugation-dna-rna-extraction.html
https://www.pacb.com/wp-content/uploads/2015/09/SharedProtocol-Extracting-DNA-usinig-Phenol-Chloroform.pdf
https://lifesciences.danaher.com/us/en/products/centrifuges/topics/centrifugation-dna-rna-extraction.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frequently Asked Questions (FAQs)
Q5: What is the ideal centrifugation speed for a standard phenol:chloroform extraction?

A5: There is no single "ideal" speed, as it depends on the sample type, the volume of the

sample, and the specific protocol. However, a general guideline for phase separation in

microcentrifuge tubes is between 12,000 and 16,000 x g.[2] For larger volume tubes, the

relative centrifugal force (RCF) is more important than the revolutions per minute (RPM).

Always refer to your specific protocol, but the table below provides some common ranges.

Q6: Should I centrifuge at room temperature or 4°C?

A6: For RNA extractions, it is crucial to centrifuge at 4°C to minimize the activity of RNases and

preserve RNA integrity.[4] For DNA extractions, centrifugation can often be performed at room

temperature without significant degradation.[2] However, if sample integrity is a major concern,

performing all centrifugation steps at 4°C is a safe practice.

Q7: How does centrifugation time affect the extraction?

A7: Centrifugation time is as important as speed.

Too short: Incomplete phase separation or pelleting.[1]

Too long: Can lead to a very tightly packed pellet that is difficult to resuspend.[11] It can also

increase the chance of sample degradation if not performed at the correct temperature. A

typical duration for phase separation is 5 to 15 minutes.[2][12]

Data Presentation
Table 1: Recommended Centrifugation Parameters for Chloroform-Based Extractions
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Step Purpose
Typical
Speed
(RCF)

Typical
Time

Temperatur
e

Notes

Phase

Separation

To separate

aqueous and

organic

phases

12,000 -

16,000 x g
5 - 15 min 4°C or RT

Higher

speeds can

improve

separation

but may risk

shearing

large DNA.[1]

[2][6]

DNA/RNA

Precipitation

To pellet

nucleic acids

after alcohol

addition

≥12,000 x g 15 - 30 min 4°C

A longer spin

can improve

the yield of

small nucleic

acid

fragments.[2]

[12]

Protein

Precipitation

To pellet

proteins

10,000 -

12,000 x g
10 min 4°C

Ensure the

pellet is firm

before

removing the

supernatant.

Washing

Pellet

To wash the

nucleic acid

or protein

pellet

≥12,000 x g 5 - 15 min 4°C

A quick spin

to remove

residual wash

buffer is often

recommende

d.[2]

Experimental Protocols
Protocol 1: Standard Phenol:Chloroform:Isoamyl Alcohol (PCI) Extraction of Genomic DNA

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://imcstips.com/how-to-maximize-yield-from-nucleic-acid-extraction-or-purification/
https://www.thermofisher.com/sg/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.carlroth.com/medias/Info-Brochure-PhenolicPurification-EN.pdf?context=bWFzdGVyfHRlY2huaWNhbERvY3VtZW50c3w0MDM0MTJ8YXBwbGljYXRpb24vcGRmfHRlY2huaWNhbERvY3VtZW50cy9oOWUvaGY1LzkxMTY3Mzg4NDY3NTAucGRmfDA5OTJhODEzM2ZlMWFiYzE4MDc0YjFhMGZhZGVlNzQyMDc4MmJmMTExOTQ3ZDI0OTdlZmI5Y2ZhNzFhZjMxYjQ
https://www.thermofisher.com/sg/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.pacb.com/wp-content/uploads/2015/09/SharedProtocol-Extracting-DNA-usinig-Phenol-Chloroform.pdf
https://www.thermofisher.com/sg/en/home/references/protocols/nucleic-acid-purification-and-analysis/dna-extraction-protocols/phenol-chloroform-extraction.html
https://www.benchchem.com/product/b151607?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Lysis: Homogenize cells or tissues in a suitable lysis buffer containing a detergent

(e.g., SDS) and Proteinase K. Incubate at 55°C for 1-3 hours or overnight until the solution is

clear.

PCI Addition: Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1).

Mixing: Mix by inverting the tube for 5-10 minutes. For high molecular weight DNA, gentle

rocking is preferred. For smaller DNA fragments, vortexing for 10-15 seconds is acceptable.

[6]

Centrifugation for Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room

temperature.[2]

Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube,

avoiding the white interphase.

Chloroform Wash (Optional but Recommended): Add an equal volume of

chloroform:isoamyl alcohol (24:1) to the aqueous phase, mix, and centrifuge at 12,000 x g

for 5 minutes. Transfer the aqueous phase to a new tube.

DNA Precipitation: Add 0.1 volumes of 3M sodium acetate (pH 5.2) and 2-2.5 volumes of ice-

cold 100% ethanol.

Incubation: Incubate at -20°C for at least 1 hour or overnight.

Centrifugation for Pelleting: Centrifuge at ≥12,000 x g for 20-30 minutes at 4°C.[12]

Pellet Washing: Discard the supernatant, add 500 µL of 70% ethanol, and centrifuge at

≥12,000 x g for 5 minutes at 4°C.[2]

Drying and Resuspension: Air-dry the pellet and resuspend in a suitable buffer (e.g., TE

buffer or nuclease-free water).

Visualizations
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Caption: Workflow for nucleic acid extraction using chloroform.
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Caption: Troubleshooting logic for poor phase separation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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